![molecular formula C9H18N2 B1395954 3-Ethyl-octahydropyrrolo[1,2-a]piperazine CAS No. 1092297-94-3](/img/structure/B1395954.png)

3-Ethyl-octahydropyrrolo[1,2-a]piperazine

Descripción general

Descripción

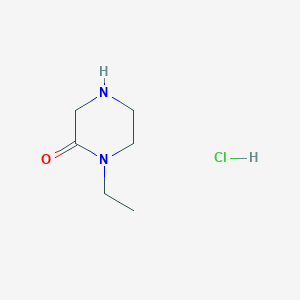

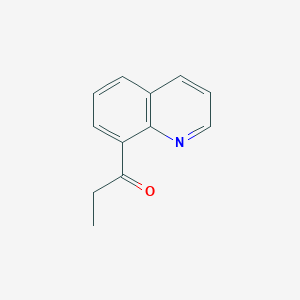

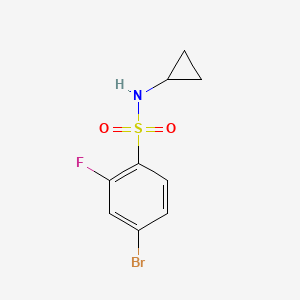

3-Ethyl-octahydropyrrolo[1,2-a]piperazine is a bicyclic amine compound . Its IUPAC name is 3-ethyloctahydropyrrolo[1,2-a]pyrazine . The molecular weight of this compound is 154.26 .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include 3-Ethyl-octahydropyrrolo[1,2-a]piperazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 3-Ethyl-octahydropyrrolo[1,2-a]piperazine is represented by the InChI code: 1S/C9H18N2/c1-2-8-7-11-5-3-4-9(11)6-10-8/h8-10H,2-7H2,1H3 .Physical And Chemical Properties Analysis

3-Ethyl-octahydropyrrolo[1,2-a]piperazine is a liquid at room temperature .Aplicaciones Científicas De Investigación

1. Development of Parkinson's Disease Therapeutics

A study explored bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines, focusing on their affinity and selectivity for adenosine A(2a) receptors. These compounds showed potential as antagonists with implications for treating Parkinson's disease (Peng et al., 2004).

2. Hepatitis C Virus (HCV) Inhibitors

Research identified a series of compounds utilizing octahydropyrrolo[3,4-c]pyrrole propellanes as spatial alternates to ethylene-bridged piperazine in BMS-791325. These analogs displayed potent activity against HCV NS5B Site I and enhanced pharmacokinetic profiles (Eastman et al., 2014).

3. Anticancer Potential

A study synthesized new derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effects against human cancer cell lines. Some compounds demonstrated significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

4. Insecticide Design and Synthesis

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist, served as a lead compound for novel insecticides targeting serotonin receptors in parasitic nematodes. Derivatives were evaluated for their efficacy against the armyworm, revealing the potential for novel insecticidal agents (Cai et al., 2010).

5. Antiarrhythmic Drug Development

Piperazine derivatives were synthesized and assessed for antiarrhythmic activity. These compounds, specifically 2-[(2 -hydroxy-2 -R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, showed promising results in preliminary evaluations, indicating their potential as antiarrhythmic drugs (Likhosherstov et al., 2003).

6. Antibacterial Agents

Compounds with piperazine derivatives demonstrated antibacterial activity, particularly against gram-negative bacteria. Studies on 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids indicated their potential as effective antibacterial agents (Matsumoto & Minami, 1975).

7. Metal Complex Synthesis

Research on (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine and its group 12 metal complexes revealed diverse structural characteristics. The participation of piperazine nitrogen in coordination led to varied structures and potential applications in material science (Purkait et al., 2017).

Safety and Hazards

Direcciones Futuras

Pyrrolopyrazine derivatives, including 3-Ethyl-octahydropyrrolo[1,2-a]piperazine, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mecanismo De Acción

Target of Action

This compound belongs to the class of pyrrolopyrazine derivatives, which are known to exhibit a wide range of biological activities .

Mode of Action

Pyrrolopyrazine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrrolopyrazine derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Pyrrolopyrazine derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Propiedades

IUPAC Name |

3-ethyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-8-7-11-5-3-4-9(11)6-10-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSUDAXXXXTREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-octahydropyrrolo[1,2-a]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)

![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)